molecular formula C34H37N3O5 B11436159 7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11436159
M. Wt: 567.7 g/mol
InChI Key: LVSGNFBDCQDLFZ-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry

In industry, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 8-hydroxyquinoline share the quinoline core but differ in their substituents.

    Carboxamide Derivatives: Compounds like N-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide have similar structures but lack some of the specific substituents.

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H37N3O5

Molecular Weight

567.7 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C34H37N3O5/c1-20-31(34(39)36-24-10-14-26(40-4)15-11-24)32(21-7-12-25(13-8-21)37(2)3)33-27(35-20)17-23(18-28(33)38)22-9-16-29(41-5)30(19-22)42-6/h7-16,19,23,32,35H,17-18H2,1-6H3,(H,36,39)

InChI Key

LVSGNFBDCQDLFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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